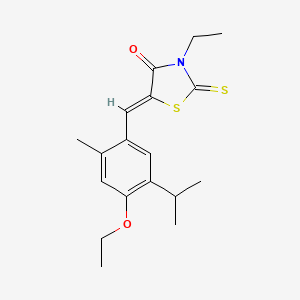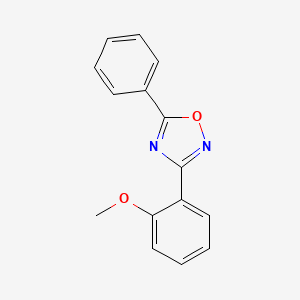![molecular formula C15H17NO3 B4927318 N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide, commonly known as DMPEF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEF is a furan derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of DMPEF is not fully understood. However, it has been suggested that DMPEF exerts its effects by modulating the activity of enzymes and receptors involved in various cellular processes. For example, DMPEF has been shown to inhibit the activity of histone deacetylase, which plays a role in the regulation of gene expression. DMPEF has also been shown to activate the peroxisome proliferator-activated receptor, which plays a role in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
DMPEF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMPEF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, DMPEF has been shown to enhance the growth of plants by increasing the activity of enzymes involved in plant growth and development.
实验室实验的优点和局限性
DMPEF has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been shown to be non-toxic at low concentrations. However, DMPEF has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Its mechanism of action is not fully understood, which can make it difficult to interpret its effects.
未来方向
There are several future directions for the study of DMPEF. One direction is to further investigate its potential use as an anticancer agent. Another direction is to investigate its potential use as an anti-inflammatory agent. In agriculture, future directions include studying its potential use as a plant growth regulator and investigating its effects on the soil microbiome. In material science, future directions include studying its potential use as a polymer additive and investigating its effects on the mechanical properties of polymers.
Conclusion:
DMPEF is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPEF in various fields.
合成方法
DMPEF can be synthesized using different methods, including the reaction of 3,4-dimethylphenol with ethylene oxide, followed by the reaction of the resulting product with furfurylamine. Another method involves the reaction of 3,4-dimethylphenol with 2-chloroethyl ether, followed by the reaction of the resulting product with furfurylamine. The yield of DMPEF using these methods ranges from 50% to 70%.
科学研究应用
DMPEF has potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPEF has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. DMPEF has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In agriculture, DMPEF has been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth of plants. In material science, DMPEF has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
属性
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-13(10-12(11)2)18-9-7-16-15(17)14-4-3-8-19-14/h3-6,8,10H,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPPQJDEBDQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7022962 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)

![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)